Synthetic Utility for GP Inhibitor Benzamides
4,5-Difluoro-2-nitrobenzoyl chloride has been explicitly employed as a key intermediate (compound 7) in the synthesis of a benzamide derivative series evaluated as glycogen phosphorylase (GP) inhibitors, with the lead compound 4m achieving an IC₅₀ of 2.68 μM against GPa, representing a nearly 100-fold potency improvement over the initial lead compound 1 [1]. The synthetic route involved treatment of 4,5-difluoro-2-nitrobenzoic acid with oxalyl chloride and DMF to afford the target acyl chloride 7, which was subsequently reacted with various amines to generate the benzamide library [1]. In contrast, no peer-reviewed primary literature was identified demonstrating comparable validated synthetic utility for regioisomeric fluorinated nitrobenzoyl chlorides such as 2,4-difluoro-5-nitrobenzoyl chloride in medicinal chemistry programs with reported biological outcomes.
| Evidence Dimension | Demonstrated synthetic utility in peer-reviewed medicinal chemistry publication with biological endpoint |
|---|---|
| Target Compound Data | Successfully employed as intermediate; derived final compound 4m IC₅₀ = 2.68 μM (GPa inhibition) |
| Comparator Or Baseline | 2,4-Difluoro-5-nitrobenzoyl chloride (CAS 221560-09-4); 5-Fluoro-2-nitrobenzoyl chloride (CAS 394-02-5) |
| Quantified Difference | Published medicinal chemistry application with quantified biological activity for target compound-derived series vs. no identified equivalent published application for comparators |
| Conditions | Glycogen phosphorylase inhibition assay (rabbit muscle GPa); glycogen synthesis direction via phosphate release from glucose-1-phosphate |
Why This Matters
Procurement decisions for medicinal chemistry programs should prioritize intermediates with demonstrated successful integration into published SAR campaigns, as this reduces synthetic risk and provides validated reaction conditions.
- [1] Chen L, Li H, Liu J, Zhang L, Liu H, Jiang H. Discovering benzamide derivatives as glycogen phosphorylase inhibitors and their binding site at the enzyme. Bioorganic & Medicinal Chemistry. 2007;15(21):6763-6774. doi:10.1016/j.bmc.2007.08.003 View Source
